Dodecyltrimethylammonium bromide

Catalog No.
S562422
CAS No.
1119-94-4
M.F
C₁₅H₃₄BrN
M. Wt
308.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium bromide

CAS Number

1119-94-4

Product Name

Dodecyltrimethylammonium bromide

IUPAC Name

dodecyl(trimethyl)azanium;bromide

Molecular Formula

C₁₅H₃₄BrN

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

XJWSAJYUBXQQDR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Dodecyltrimethylammonium bromide (DTAB) is a versatile quaternary ammonium compound with a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry []. Its unique properties make it a valuable tool for various research techniques, including:

Protein solubilization and purification:

DTAB effectively disrupts non-covalent interactions such as hydrophobic interactions and electrostatic forces that hold proteins in their folded state or bound to membranes [, ]. This allows DTAB to solubilize membrane-bound proteins and peptides, making them accessible for further analysis and characterization in proteomic research [].

DNA extraction:

DTAB can be used to disrupt cell membranes and precipitate nucleic acids, including DNA, from biological samples []. This property is employed in various DNA extraction protocols, particularly for isolating genomic DNA from tissues and microorganisms.

Cell lysis:

DTAB can disrupt cell membranes, leading to cell lysis and the release of intracellular components []. This property is valuable in various research applications, such as studying cellular components, isolating organelles, and analyzing intracellular enzymes and metabolites.

Other applications:

DTAB also finds applications in other areas of scientific research, including:

  • Antimicrobial activity: Studies have shown that DTAB possesses antimicrobial properties against various bacteria and fungi [].
  • Antistatic properties: DTAB can be used as an antistatic agent in various industrial applications due to its ability to reduce the surface tension of materials [].

Dodecyltrimethylammonium bromide (DTAB), also known as lauryltrimethylammonium bromide, is a cationic surfactant []. It belongs to the class of quaternary ammonium compounds, meaning the nitrogen atom is bonded to four alkyl groups (dodecyl in this case) and a single bromide ion (Br⁻). DTAB is a widely used compound in scientific research, particularly in cell biology and biochemistry [].


Molecular Structure Analysis

The DTAB molecule consists of two main parts: a long, hydrophobic hydrocarbon tail (dodecyl group) and a positively charged head group (trimethylammonium, N(CH3)3⁺). The dodecyl tail has 12 carbon atoms (C12) and is responsible for the molecule's surfactant properties. The trimethylammonium head group is hydrophilic (water-loving) due to its positive charge, which can interact with negatively charged molecules like proteins and nucleic acids [].


Chemical Reactions Analysis

Synthesis

DTAB can be synthesized by reacting a tertiary amine (like trimethylamine) with a long-chain alkyl bromide (dodecyl bromide) [].

N(CH3)3 + C12H25Br ->  C12H25N(CH3)3Br

Decomposition

Under high temperatures, DTAB can decompose into trimethylamine, dodecylene (alkene with 12 carbons), and hydrogen bromide [].

Other relevant reactions

DTAB can participate in various reactions due to its cationic nature. Here are some examples:

  • Interaction with proteins: DTAB can interact with negatively charged groups on proteins, leading to protein precipitation or solubilization depending on the specific protein and experimental conditions [].
  • Micelle formation: In aqueous solutions above a critical concentration (CMC), DTAB molecules self-assemble into micelles. Micelles have a hydrophobic core formed by the dodecyl tails and a hydrophilic shell formed by the trimethylammonium head groups, allowing DTAB to solubilize hydrophobic molecules in water.

Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting point: 256-258 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water, ethanol, and methanol [].
  • Stability: Stable under normal storage conditions [].

The mechanism of action of DTAB depends on the specific application. Here are two key mechanisms:

  • Protein solubilization: DTAB disrupts the hydrophobic interactions and electrostatic forces that stabilize protein structures. This can cause proteins to unfold and become soluble in aqueous solutions []. This property is valuable for protein extraction and purification techniques.
  • Cell lysis: DTAB can disrupt the cell membrane due to its interaction with phospholipids (a major component of cell membranes). This can lead to cell lysis (breaking open) and release of cellular contents. This property is useful for studying intracellular components or isolating specific organelles.

DTAB is a skin, eye, and respiratory irritant []. It can also be harmful if swallowed. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DTAB.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

UNII

6IC8NZ97S2

Related CAS

10182-91-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 86 of 88 companies with hazard statement code(s):;
H301 (22.09%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (51.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (24.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (63.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (68.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1119-94-4

Wikipedia

Laurtrimonium bromide

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Preservative

General Manufacturing Information

1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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